molecular formula C8H6N2O2 B042131 Methyl 2-cyanoisonicotinate CAS No. 94413-64-6

Methyl 2-cyanoisonicotinate

Cat. No.: B042131
CAS No.: 94413-64-6
M. Wt: 162.15 g/mol
InChI Key: ORVHMLCJEKDDAX-UHFFFAOYSA-N
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Description

Methyl 2-cyanoisonicotinate (CAS: 94413-64-6) is a pyridine-derived organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . It appears as a white to off-white crystalline solid with a melting point of 107–109°C, a predicted density of 1.25 g/cm³, and moderate water solubility (6.2 g/L at 25°C) . This compound is a critical intermediate in synthesizing Topiroxostat (also known as托比司他 or托匹司他), a xanthine oxidase inhibitor used to treat chronic hyperuricemia in gout patients. Its efficacy stems from dual inhibition of both oxidized and reduced forms of xanthine oxidase, resulting in potent and sustained uric acid reduction .

Industrial synthesis involves a three-step process starting from 2-methyl-4-pyridinecarboxylic acid methyl ester, involving oxidation, amidation, and dehydration, achieving a total yield of 53% under optimized conditions .

Preparation Methods

Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid . The general procedure involves mixing salicylic acid with acetic anhydride and a few drops of the acid catalyst, then heating the mixture to promote the reaction. The product, acetylsalicylic acid, is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of aspirin follows a similar process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The crude product is often purified using techniques such as vacuum filtration and recrystallization .

Chemical Reactions Analysis

Aspirin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-cyanoisonicotinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGluR). Research has demonstrated that this compound can be synthesized efficiently using microfluidic techniques, allowing for the production of large quantities required for biological evaluations.

Case Study: Synthesis of mGluR NAMs

  • A study detailed a method involving the synthesis of this compound as a precursor to create several mGluR NAMs. The process involved a continuous flow synthesis that optimized reaction conditions to enhance yield and purity .

Synthesis of Other Intermediates

This compound is also employed in the synthesis of other biologically active compounds. For example, it acts as a starting material for producing 2-cyano isonicotinic acid hydrazide derivatives, which have potential applications in medicinal chemistry.

Synthesis Overview:

  • The compound undergoes hydrolysis to yield γ-picolinic acid, which can then be reacted with hydrazine derivatives to form isonicotinoylhydrazine compounds. This synthetic route has been optimized for mild reaction conditions, making it suitable for industrial applications .

Agricultural Chemicals

In agrochemistry, this compound is recognized as an intermediate for synthesizing pesticides and herbicides. Its utility in creating compounds that exhibit biological activity against pests makes it valuable in agricultural formulations.

Example Applications:

  • The compound has been identified as a precursor for developing novel agrochemical agents that target specific pathways in pest organisms, enhancing efficacy while minimizing environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-cyanoisonicotinate belongs to a family of pyridine esters with varying functional groups. Below is a comparative analysis with structurally analogous compounds:

Key Observations:

Functional Group Influence: The cyano group in this compound enhances its reactivity in nucleophilic substitution reactions, crucial for forming Topiroxostat’s pharmacophore . In contrast, Methyl 2-chloroisonicotinate’s chloro group offers different reactivity but introduces irritant hazards . Ethyl 2-chloro-3-cyano-6-methylisonicotinate’s additional methyl group may sterically hinder reactions, limiting its utility in precision syntheses .

Pharmaceutical Relevance: this compound is uniquely tailored for Topiroxostat synthesis, whereas Methyl isonicotinate lacks therapeutic applications and is restricted to general R&D .

Biological Activity

Methyl 2-cyanoisonicotinate (MCIN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MCIN, supported by relevant data and case studies.

  • Chemical Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.14 g/mol
  • CAS Number : 12132796

1. Anticancer Activity

Research indicates that MCIN exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that MCIN induces apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Modulation of Bcl-2 family proteins

2. Anti-inflammatory Effects

MCIN has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism involves the inhibition of the NF-kB signaling pathway, which is pivotal in mediating inflammation .

3. Antioxidant Activity

The compound also exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. Research indicates that MCIN enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cellular models .

The biological effects of MCIN can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis by activating caspases, leading to programmed cell death.
  • NF-kB Inhibition : Suppresses the NF-kB pathway, reducing inflammation and associated cytokine production.
  • Antioxidant Enzyme Modulation : Enhances the expression of key antioxidant enzymes, mitigating oxidative stress.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigated the effects of MCIN on MCF-7 breast cancer cells. The results showed that treatment with MCIN at concentrations ranging from 5 to 20 µM led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes .

Case Study 2: Anti-inflammatory Response in Macrophages

In another study focusing on inflammation, MCIN was administered to LPS-stimulated macrophages. The findings revealed a significant reduction in TNF-α and IL-6 levels compared to untreated controls. Further analysis indicated that this effect was mediated through the downregulation of NF-kB activity, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Methyl 2-cyanoisonicotinate, and how can experimental reproducibility be ensured?

  • This compound can be synthesized via batch or flow chemistry. For batch synthesis, oxidation of 2-cyanoisonicotinic acid derivatives with mCPBA followed by cyanation with TMSCN and subsequent esterification is a common approach . For flow synthesis, combining tert-butylacetate and LDA in a microreactor at controlled temperatures (−30°C) with precise pumping rates (e.g., 0.2–0.3 mL/min) improves yield and reduces side reactions . To ensure reproducibility, document reagent purity, reaction temperatures, and solvent drying methods. Include detailed characterization data (e.g., NMR, HPLC purity) and cross-reference with literature protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods or local exhaust systems to avoid inhalation of vapors. Wear nitrile gloves (tested for permeation resistance under EN 374 standards), safety goggles, and flame-retardant lab coats. Store the compound in sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizers and heat sources . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • NMR spectroscopy : Confirm structural integrity using 1^1H and 13^{13}C NMR, focusing on the cyano (δ ~110–120 ppm in 13^{13}C) and ester carbonyl (δ ~165–170 ppm) signals.
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% typically required for research-grade material). Monitor for byproducts like unreacted starting materials or hydrolysis products .
  • Melting point analysis : While not always applicable (liquid at room temperature), differential scanning calorimetry (DSC) can identify thermal degradation thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in flow synthesis?

  • Key parameters include:

  • Residence time : Adjust pump rates to balance reaction completion and byproduct formation. For example, a 0.3 mL/min flow rate in a cooled (−30°C) microreactor minimizes thermal decomposition .
  • Solvent selection : THF is preferred for its compatibility with LDA and ability to stabilize intermediates. Pre-dry solvents over molecular sieves to prevent hydrolysis .
  • Catalyst loading : Optimize stoichiometry of tert-butylacetate and LDA to avoid excess base, which may degrade the cyano group .
    • Use design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, concentration) and validate with ANOVA .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Controlled experiments : Re-synthesize the compound under stringent anhydrous conditions to rule out hydrolysis artifacts.
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to trace signal origins in complex spectra.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
  • Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Q. How can researchers systematically investigate the compound’s stability under varying storage and reaction conditions?

  • Accelerated stability studies : Expose the compound to stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf life .
  • Incompatibility screening : Test reactivity with common reagents (e.g., strong acids/bases, oxidizing agents) using calorimetry (DSC) to identify hazardous combinations .
  • Environmental fate analysis : Assess biodegradation pathways using OECD 301/302 guidelines to inform waste disposal protocols .

Q. Methodological Guidance

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. For reproducibility, document instrument calibration details (e.g., NMR lock solvent, HPLC column lot number) .
  • Ethical Synthesis : Adopt green chemistry principles by substituting hazardous solvents (e.g., dichloromethane) with safer alternatives (e.g., cyclopentyl methyl ether) where feasible .

Properties

IUPAC Name

methyl 2-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVHMLCJEKDDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478210
Record name Methyl 2-cyanoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94413-64-6
Record name Methyl 2-cyanoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-cyanopyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Trimethylsilyl cyanide (3.8 g, 0.0386 mol) and dimethylcarbamyl chloride (5.0 g, 0.0483 mol) were added to a solution of methylisonicotinate N-oxide (5.0 g, 0.0322 mol) in dry CH2Cl2 (50 mL) at room temperature. The reaction mixture was stirred at room temperature for 12 h and then quenched with 10% K2CO3 solution. The organic product was extracted with CH2Cl2 and the organic layer was washed with H2O and brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica 230-400 mesh, eluent 1-2% MeOH in CH2Cl2) to afford methyl 2-cyanoisonicotinate (1.75 g, yield 33%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.97-8.95 (d, J=5.0 Hz, 1H), 8.41 (m, 1H), 8.15-8.13 (dd, J=4.8 Hz, 1.6 Hz, 1H), 3.92 (s, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl isonicotinate N-oxide (20.0 g, 0.26 mol) in 200 mL of methylene chloride was added trimethylsilyl cyanide (16.1 g, 0.32 mol), followed by a solution of dimethylcarbamyl chloride (17.82 g, 0.32 mol) in 50 mL of methylene chloride at room temperature. The reaction mixture was stirred overnight (about eighteen hours) and then treated with 500 mL of 10% potassium carbonate solution. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated to 15.2 g of crude product as a brown solid, which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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